molecular formula C17H20N2O2 B12473252 N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12473252
M. Wt: 284.35 g/mol
InChI Key: YVFGPQLQQMGLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound may exhibit unique properties due to its specific structural features, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Oxoacetamide Moiety: The oxoacetamide group can be formed by reacting the indole derivative with cyclopentanone and an appropriate amide-forming reagent such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may modulate these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the ethyl group, which may affect its biological activity.

    N-cyclopentyl-2-(7-methyl-1H-indol-3-yl)-2-oxoacetamide: Contains a methyl group instead of an ethyl group, which may influence its chemical properties.

Uniqueness

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the ethyl group at the 7-position of the indole ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-cyclopentyl-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H20N2O2/c1-2-11-6-5-9-13-14(10-18-15(11)13)16(20)17(21)19-12-7-3-4-8-12/h5-6,9-10,12,18H,2-4,7-8H2,1H3,(H,19,21)

InChI Key

YVFGPQLQQMGLJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3CCCC3

Origin of Product

United States

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